![molecular formula C16H17ClN4O2S2 B2579922 2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1219901-83-3](/img/structure/B2579922.png)
2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, a piperazine ring, and a thiophene ring, all connected by sulfonyl linkages . The exact structure can be determined using spectroscopic methods such as NMR, FTIR, and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (486.94 g/mol) and its molecular formula (C18H19ClN4O6S2). More detailed properties such as boiling point, melting point, and density are not available in the current resources .Scientific Research Applications
Synthesis and Biological Activity
Compounds incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety, related structurally to 2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole, have been synthesized and characterized for their potential biological activities. These compounds have been explored for their antimicrobial against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities, showing a broad spectrum of biological efficacy (Bhatt, Kant, & Singh, 2016).
Anticancer and Antimicrobial Properties
Further research has explored the antimycobacterial activity of synthesized compounds, including derivatives of benzothiazolo imidazole, demonstrating promising anti-microbial activity. Such studies highlight the compound's potential utility in developing treatments against microbial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Additionally, the synthesis and biological screening of piperazine-1-yl-aroylamino and arylsulphonamido derivatives have indicated moderate antibacterial and antifungal activity, suggesting their potential in creating new antimicrobial agents (J.V.Guna, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).
Antiproliferative and Anti-HIV Activity
The antiproliferative and anti-HIV activities of novel derivatives of 2-piperazino-1,3-benzo[d]thiazoles have been investigated, identifying compounds with remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. These findings underscore the compound's potential in the development of new therapeutic agents for treating cancer and HIV (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010).
Anti-inflammatory Activity
Compounds synthesized with the piperazine and imidazole scaffold have been evaluated for their anti-inflammatory activity, demonstrating significant in-vitro and in-vivo efficacy. This highlights the compound's potential in the development of new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).
Corrosion Inhibition
Benzimidazole derivatives, including those related to the compound , have shown significant inhibition efficiency against the corrosion of steel in acidic solutions. This suggests a potential application in industrial processes as corrosion inhibitors (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S2/c1-19-13-5-3-2-4-12(13)18-16(19)20-8-10-21(11-9-20)25(22,23)15-7-6-14(17)24-15/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSSCEWEIBYSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


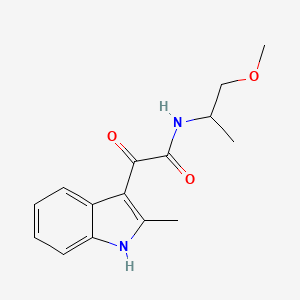

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2579842.png)
![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)


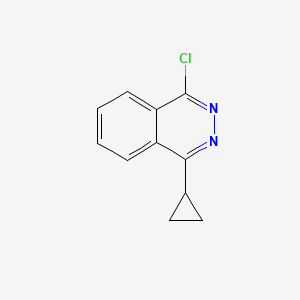

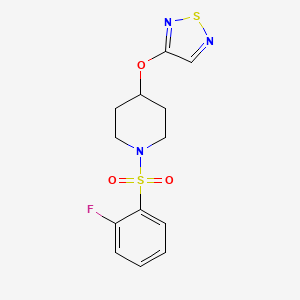
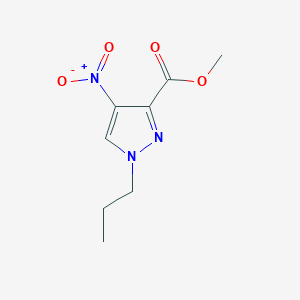
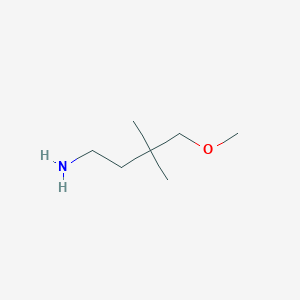
![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)